Cas no 210978-26-0 (15(r)-15-methyl prostaglandin d2)

15(R)-15-Methyl Prostaglandin D2 is a synthetic analog of prostaglandin D2 (PGD2), featuring a methyl group at the 15-position in the R-configuration. This modification enhances its metabolic stability compared to endogenous PGD2, making it a valuable tool for biochemical and pharmacological research. The compound is particularly useful for studying the role of PGD2 in inflammatory and allergic responses, as well as its interactions with DP1 and DP2 receptors. Its improved resistance to enzymatic degradation allows for more consistent experimental results in vitro and in vivo. Researchers value this analog for its specificity and reliability in probing PGD2-mediated pathways.
15(r)-15-methyl prostaglandin d2 structure
210978-26-0 structure
Product name:15(r)-15-methyl prostaglandin d2
CAS No:210978-26-0
MF:C21H34O5
MW:366.49166727066
CID:911099
PubChem ID:5283097

15(r)-15-methyl prostaglandin d2 Chemical and Physical Properties

Names and Identifiers

    • 15(r)-15-methyl prostaglandin d2
    • 7-[(2R)-5-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
    • CTK8F3162
    • 9alpha,15R-Dihydroxy-11-oxo-15-methyl-prosta-5Z,13E-dien-1-oic acid
    • 15(R)-15-methyl PGD2
    • 15R-methyl-prostaglandin D2
    • SR-01000946249
    • LMFA03010105
    • J-013842
    • PD021334
    • Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9alpha,13E,15R)-
    • 15-methyl-15R-Prostaglandin D2
    • 15-methyl-15R-PGD2
    • (5Z,13E,15R,16E)-9alpha,15-dihydroxy-15-methyl-11-oxo-12alpha-prosta-5,13,16-trien-1-oic acid
    • Q27070781
    • 15R-15-methyl PGD2
    • GTPL1902
    • YSS
    • SR-01000946249-1
    • SCHEMBL26834196
    • 210978-26-0
    • 9S,15R-dihydroxy-11-oxo-15-methyl-5Z,13E-prostadienoic acid
    • (5Z,13E,15R)-9alpha,15-dihydroxy-15-methyl-11-oxo-12alpha-prosta-5,13-dien-1-oic acid
    • CHEBI:185064
    • AKOS040755720
    • HMS3648O07
    • (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
    • 15(R)-15-methyl-PGD2
    • CS-0099315
    • 15(R)?-?15-?Methyl prostaglandin D2
    • HY-125782
    • Inchi: InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1
    • InChI Key: CTXLUMAOXBULOZ-BKVRKCTKSA-N
    • SMILES: CCCCC[C@](C)(/C=C/[C@@H]1[C@@H](C/C=C\CCCC(=O)O)[C@H](CC1=O)O)O

Computed Properties

  • Exact Mass: 366.24100
  • Monoisotopic Mass: 366.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 12
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.8Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 94.83000
  • LogP: 3.64120

15(r)-15-methyl prostaglandin d2 Security Information

15(r)-15-methyl prostaglandin d2 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66570-5mg
15(R)-15-methyl Prostaglandin D2
210978-26-0 98%
5mg
¥6096.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912130-1mg
15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2)
210978-26-0 98%
1mg
¥2,642.00 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66570-500ug
15(R)-15-methyl Prostaglandin D2
210978-26-0 98%
500ug
¥891.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-223169A-1 mg
15(R)-15-methyl Prostaglandin D2,
210978-26-0
1mg
¥903.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-223169-500 µg
15(R)-15-methyl Prostaglandin D2,
210978-26-0
500µg
¥526.00 2023-07-11
1PlusChem
1P002LK3-1mg
Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9α,13E,15R)-
210978-26-0 ≥95%
1mg
$212.00 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66570-1mg
15(R)-15-methyl Prostaglandin D2
210978-26-0 98%
1mg
¥1580.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-223169A-1mg
15(R)-15-methyl Prostaglandin D2,
210978-26-0
1mg
¥903.00 2023-09-05
A2B Chem LLC
AB20451-1mg
Prosta-5,13-dien-1-oic acid, 9,15-dihydroxy-15-methyl-11-oxo-, (5Z,9α,13E,15R)-
210978-26-0 ≥95%
1mg
$119.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-223169-500µg
15(R)-15-methyl Prostaglandin D2,
210978-26-0
500µg
¥526.00 2023-09-05

Additional information on 15(r)-15-methyl prostaglandin d2

Recent Advances in the Study of 15(R)-15-Methyl Prostaglandin D2 (210978-26-0)

15(R)-15-Methyl Prostaglandin D2 (15(R)-15-Me-PGD2, CAS: 210978-26-0) is a synthetic analog of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes. Recent studies have focused on its unique pharmacological properties, particularly its role in inflammation, allergic responses, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic potential, and ongoing research directions.

A significant breakthrough in the understanding of 15(R)-15-Me-PGD2 has been its interaction with the DP1 and DP2 (CRTH2) receptors. Unlike endogenous PGD2, this methylated analog exhibits enhanced stability and selectivity, making it a valuable tool for studying PGD2-mediated pathways. Recent in vitro and in vivo studies have demonstrated its potent anti-inflammatory effects, particularly in models of allergic asthma and atopic dermatitis. These findings suggest its potential as a lead compound for developing novel anti-allergic therapies.

One of the most notable advancements is the elucidation of its metabolic pathways. Researchers have identified that 15(R)-15-Me-PGD2 is resistant to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme responsible for PGD2 inactivation. This property significantly extends its half-life and enhances its bioavailability, addressing a major limitation of natural PGD2 in therapeutic applications. Structural studies using X-ray crystallography have further revealed how the methyl group at the 15-position sterically hinders enzyme-substrate interactions, providing insights for designing more stable prostaglandin analogs.

In the context of drug development, recent preclinical studies have explored the therapeutic potential of 15(R)-15-Me-PGD2 in ocular diseases. Its ability to modulate intraocular pressure and exhibit neuroprotective effects on retinal ganglion cells has positioned it as a promising candidate for glaucoma treatment. Comparative studies with latanoprost, a current first-line therapy, have shown superior efficacy in some animal models, particularly in terms of duration of action and side effect profiles.

The compound has also emerged as a valuable tool in basic research. Its use in studying the role of PGD2 in circadian rhythm regulation has yielded important insights. Recent work published in Nature Communications demonstrated that 15(R)-15-Me-PGD2 can phase-shift circadian rhythms in mice more potently than natural PGD2, suggesting a previously underappreciated role of prostaglandins in sleep-wake cycle regulation. This finding opens new avenues for investigating sleep disorders and developing chronotherapeutic agents.

Despite these advances, challenges remain in translating 15(R)-15-Me-PGD2 into clinical applications. Recent pharmacokinetic studies have highlighted the need for improved delivery systems to overcome its limited tissue penetration. Several research groups are currently investigating nanoparticle-based formulations and prodrug approaches to enhance its therapeutic index. Additionally, the potential for receptor desensitization with prolonged use requires further investigation, as this could impact its utility in chronic conditions.

Looking forward, the unique properties of 15(R)-15-Me-PGD2 continue to make it a compound of significant interest in both therapeutic development and basic research. Ongoing clinical trials are evaluating its safety profile in humans, while parallel structure-activity relationship studies aim to develop even more selective and potent analogs. The compound's dual action on both DP1 and DP2 receptors, combined with its metabolic stability, positions it as a versatile tool for understanding prostaglandin biology and developing novel treatments for inflammatory and allergic diseases.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd